![molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7](/img/structure/B48244.png)
1-Azabicyclo[3.2.1]octane-5-carboxamide
Descripción general
Descripción
1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as ABOC, is a cyclic amide compound that has been extensively studied for its biochemical and physiological effects. ABOC is a versatile compound that has been synthesized using various methods and has been used in scientific research for a variety of applications.
Mecanismo De Acción
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to interact with various biological targets, including enzymes and receptors. 1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Azabicyclo[3.2.1]octane-5-carboxamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1-Azabicyclo[3.2.1]octane-5-carboxamide has some limitations, including its toxicity and potential for non-specific binding.
Direcciones Futuras
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxamide, including the development of new synthetic methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its interactions with biological targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octane-5-carboxamide and its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.2.1]octane-5-carboxamide has been used in scientific research for a variety of applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
119102-99-7 |
|---|---|
Nombre del producto |
1-Azabicyclo[3.2.1]octane-5-carboxamide |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1-azabicyclo[3.2.1]octane-5-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11) |
Clave InChI |
PHXUXNOMFOEYSS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
SMILES canónico |
C1CC2(CCN(C1)C2)C(=O)N |
Sinónimos |
1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

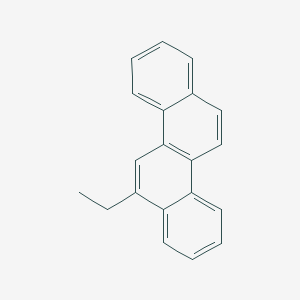
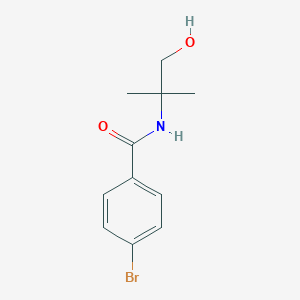
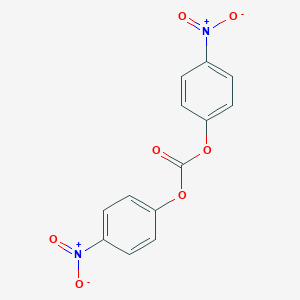
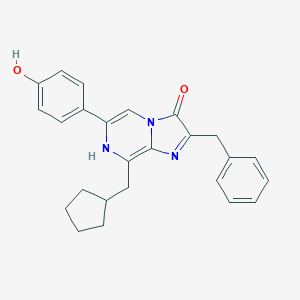
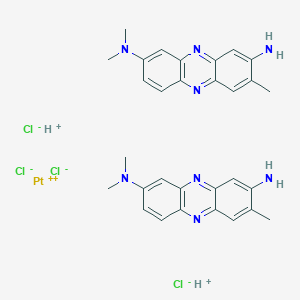
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
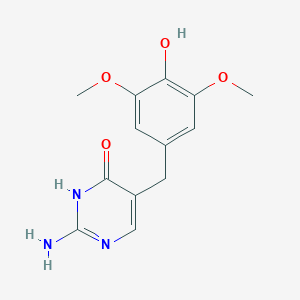
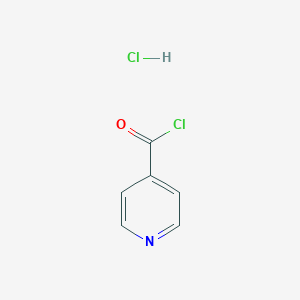
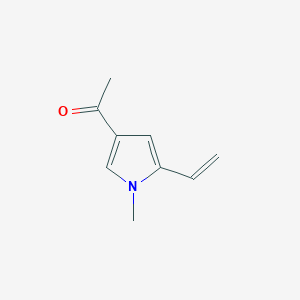
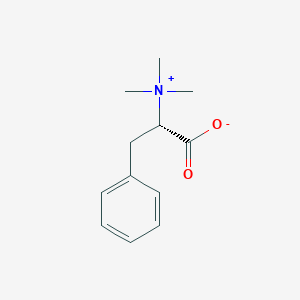

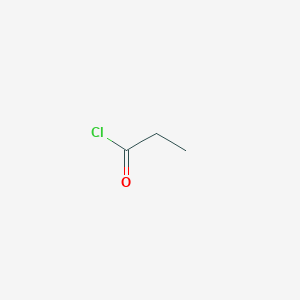
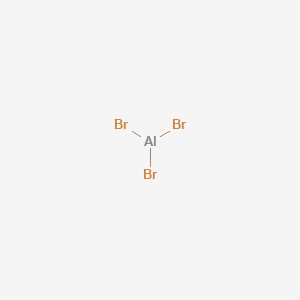
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)